Cas no 1179360-68-9 (6-Chloroquinoline-2-carboximidamide hydrochloride)

6-Chloroquinoline-2-carboximidamide hydrochloride is a synthetic organic compound featuring a quinoline core substituted with a chloro group at the 6-position and a carboximidamide moiety at the 2-position, in its hydrochloride salt form. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. Its structural features make it suitable for further functionalization, enabling the development of compounds with potential therapeutic applications. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. The product is typically characterized by high purity, ensuring reliable performance in synthetic applications.
6-Chloroquinoline-2-carboximidamide hydrochloride structure
1179360-68-9 structure
Product Name:6-Chloroquinoline-2-carboximidamide hydrochloride
CAS No:1179360-68-9
MF:C10H9Cl2N3
MW:242.104559659958
MDL:MFCD12755618
CID:1030813
PubChem ID:46839688
Update Time:2025-08-02

6-Chloroquinoline-2-carboximidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-Chloroquinoline-2-carboximidamide hydrochloride
    • 6-Chloroquinoline-2-carboximidamide--hydrogen chloride (1/1)
    • AKOS015847464
    • 1179360-68-9
    • 6-Chloroquinoline-2-carboximidamidehydrochloride
    • DB-359533
    • DTXSID70676635
    • MDL: MFCD12755618
    • Inchi: 1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H
    • InChI Key: JCIRYZLIKDYUJT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=CC=C(C(=N)N)N=2.Cl

Computed Properties

  • Exact Mass: 241.0173527g/mol
  • Monoisotopic Mass: 241.0173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 6-Chloroquinoline-2-carboximidamide hydrochloride

Comprehensive Overview of 6-Chloroquinoline-2-carboximidamide hydrochloride (CAS No. 1179360-68-9): Properties, Applications, and Research Insights

6-Chloroquinoline-2-carboximidamide hydrochloride (CAS No. 1179360-68-9) is a specialized organic compound with a molecular formula of C10H9ClN3·HCl. This quinoline derivative has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound's imidamide functional group and chloro-substituted quinoline backbone make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

Recent trends in scientific literature highlight growing interest in 6-Chloroquinoline-2-carboximidamide hydrochloride as a building block for drug discovery. Researchers are particularly focused on its potential role in designing kinase inhibitors and antimicrobial agents, aligning with current global health priorities. The compound's hydrogen-bonding capacity and aromatic stacking properties contribute to its molecular recognition capabilities, making it relevant to modern structure-based drug design approaches.

From a synthetic chemistry perspective, 6-Chloroquinoline-2-carboximidamide hydrochloride offers several advantages. Its crystalline hydrochloride salt form enhances stability and solubility, addressing common formulation challenges in medicinal chemistry. Analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy confirm the compound's structural integrity, with typical purity levels exceeding 98% for research-grade material.

The compound's physicochemical properties have been extensively characterized. 6-Chloroquinoline-2-carboximidamide hydrochloride typically appears as a white to off-white powder with a melting point range of 210-215°C (with decomposition). Its solubility profile shows good dissolution in polar solvents like DMSO and methanol, but limited solubility in non-polar solvents, which is crucial information for researchers planning experimental protocols.

In the context of current research trends, 6-Chloroquinoline-2-carboximidamide hydrochloride has been investigated for its potential in addressing drug-resistant pathogens and emerging viral infections. The quinoline scaffold is known for its broad biological activity spectrum, and modifications at the 2-position with carboximidamide groups may enhance target binding affinity. These characteristics make the compound particularly relevant in the post-pandemic research landscape.

Quality control standards for 6-Chloroquinoline-2-carboximidamide hydrochloride (CAS No. 1179360-68-9) typically include stringent specifications for heavy metal content, residual solvents, and chromatographic purity. Advanced analytical methods such as LC-MS and elemental analysis are employed to verify compound identity and quality, ensuring reproducibility in research applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light.

The commercial availability of 6-Chloroquinoline-2-carboximidamide hydrochloride has increased in recent years to meet growing research demand. Suppliers typically offer the compound in quantities ranging from milligrams to kilograms, with custom synthesis options available for modified derivatives. Current market analysis indicates rising interest from both academic institutions and pharmaceutical R&D departments, particularly for projects involving heterocyclic chemistry and medicinal chemistry optimization.

From a regulatory perspective, 6-Chloroquinoline-2-carboximidamide hydrochloride is classified as a research chemical with no known commercial drug applications. Proper handling procedures should be followed according to general laboratory safety protocols. Researchers are advised to consult SDS documentation and implement appropriate engineering controls when working with this compound, especially during weighing and solution preparation steps.

Future research directions for 6-Chloroquinoline-2-carboximidamide hydrochloride may explore its potential in combinatorial chemistry libraries and high-throughput screening platforms. The compound's structural features make it a promising candidate for developing targeted therapies in areas such as infectious diseases and metabolic disorders. Continued investigation of its structure-activity relationships could yield valuable insights for rational drug design approaches.

In summary, 6-Chloroquinoline-2-carboximidamide hydrochloride (CAS No. 1179360-68-9) represents an important chemical intermediate with diverse research applications. Its combination of quinoline aromaticity and imidamide functionality offers unique opportunities for molecular innovation. As scientific understanding of heterocyclic compounds continues to advance, this compound will likely maintain its relevance in cutting-edge pharmaceutical research and development initiatives.

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